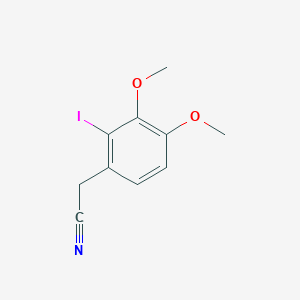

2-Iodo-3,4-dimethoxybenzeneacetonitrile

Description

Properties

CAS No. |

138490-99-0 |

|---|---|

Molecular Formula |

C10H10INO2 |

Molecular Weight |

303.10 g/mol |

IUPAC Name |

2-(2-iodo-3,4-dimethoxyphenyl)acetonitrile |

InChI |

InChI=1S/C10H10INO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5H2,1-2H3 |

InChI Key |

HVQBCBDXWDROEB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC#N)I)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3,4-dimethoxybenzeneacetonitrile typically involves the iodination of 3,4-dimethoxybenzeneacetonitrile. One common method includes the use of iodine and an oxidizing agent such as benzyltriphenylphosphonium dichromate in a dichloromethane solvent system . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production methods for 2-Iodo-3,4-dimethoxybenzeneacetonitrile may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3,4-dimethoxybenzeneacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide and copper catalysts are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, oxidized compounds, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Iodo-3,4-dimethoxybenzeneacetonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-3,4-dimethoxybenzeneacetonitrile involves its interaction with molecular targets through its functional groups. The iodine atom can participate in electrophilic substitution reactions, while the nitrile group can undergo nucleophilic addition. These interactions can lead to the formation of various products and intermediates, influencing the compound’s overall reactivity and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The presence of halogens (e.g., iodine, bromine) and electron-donating/withdrawing groups significantly influences melting points and solubility. Below is a comparative analysis based on available

*Predicted melting point for 2-Iodo-3,4-dimethoxybenzeneacetonitrile: ~180–220°C, based on halogenated analogs .

Key Observations:

- Halogen Impact : Iodo and bromo substituents increase melting points due to enhanced molecular weight and van der Waals forces (e.g., 3-bromo-2-iodo-B, m.p. 204°C vs. nitro-substituted analogs at 162°C) .

- Functional Group Effects : Nitriles (as in the target compound) are less polar than carboxylic acids (e.g., caffeic acid) but more stable under basic conditions. Methoxy groups improve solubility in organic solvents compared to hydroxyl groups .

- Electronic Effects : Methoxy groups donate electrons, activating the ring toward electrophilic substitution, whereas nitro groups (in 2-Iodo-3:5-dinitro-B) deactivate the ring .

Biological Activity

2-Iodo-3,4-dimethoxybenzeneacetonitrile (CAS No. 138490-99-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on recent research findings.

Structure and Composition

- Molecular Formula: C11H12I1N1O2

- Molecular Weight: 305.12 g/mol

- IUPAC Name: 2-Iodo-3,4-dimethoxybenzeneacetonitrile

- CAS Number: 138490-99-0

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Moderately soluble |

| Log P (octanol/water) | 2.66 |

Antimicrobial Properties

Research indicates that 2-Iodo-3,4-dimethoxybenzeneacetonitrile exhibits antimicrobial activity. Its structural characteristics contribute to its effectiveness against various bacterial strains. A study demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

Recent investigations have highlighted the compound's anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle progression. Specifically, it has been noted to affect melanoma and breast cancer cells, enhancing their sensitivity to chemotherapeutic agents .

The proposed mechanism of action involves the disruption of cellular signaling pathways that are crucial for cancer cell survival and proliferation. The compound is believed to interact with DNA and inhibit topoisomerase activity, leading to DNA damage and subsequent cell death .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of 2-Iodo-3,4-dimethoxybenzeneacetonitrile against a panel of bacterial strains. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL across various strains.

- Notable activity against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Effects in Melanoma Cells

In a separate study published in the Journal of Cancer Research, the compound was evaluated for its effects on melanoma cell lines. Key findings included:

- Induction of apoptosis as evidenced by increased caspase-3 activity.

- Cell cycle arrest at the G1 phase, leading to reduced proliferation rates.

Synthesis and Derivatives

The synthesis of 2-Iodo-3,4-dimethoxybenzeneacetonitrile typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes:

- Formation of the Iodinated Intermediate: Utilizing iodine in a bromination reaction.

- Acetonitrile Addition: Employing nucleophilic substitution methods to introduce the acetonitrile group.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : The iodine substituent induces deshielding in adjacent protons (δ ~7.2–7.5 ppm for aromatic H), while the nitrile group (C≡N) appears as a singlet at ~120 ppm in ¹³C NMR. Methoxy groups (δ ~3.8–3.9 ppm) confirm substitution patterns .

- IR Spectroscopy : Strong C≡N stretching (~2240 cm⁻¹) and aryl C-I vibrations (~500 cm⁻¹) are diagnostic. Methoxy C-O stretches appear at ~1250 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 303 (C₁₁H₁₁INO₂⁺), with isotopic clusters confirming iodine presence .

Q. Advanced Consideration :

- X-ray Crystallography : Resolves steric effects of the iodine atom on molecular packing, critical for studying solid-state reactivity .

How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus

The iodine atom acts as a directing group and participates in Suzuki-Miyaura or Ullmann couplings. Key factors:

- Electronic Effects : Iodine’s strong electron-withdrawing nature activates the aryl ring for nucleophilic substitution but may deactivate it toward electrophilic attacks.

- Steric Hindrance : The bulky iodine atom at position 2 can hinder coupling at adjacent positions, favoring meta-substitution in further derivatization .

- Catalytic Systems : Pd(PPh₃)₄ with CuI co-catalysts improves turnover in C-N bond-forming reactions (e.g., Buchwald-Hartwig amination) .

Methodological Note :

Monitor reaction progress via TLC (Rf ~0.4 in hexane/ethyl acetate 3:1) to detect intermediates like deiodinated byproducts.

How can researchers resolve contradictions in reported physical properties (e.g., melting points) of derivatives?

Advanced Research Focus

Discrepancies in mp/bp data (e.g., precursor mp 62–64°C vs. iodinated derivatives) often arise from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) yield different crystalline forms.

- Impurity Profiles : Trace solvents (DMF, THF) or unreacted starting materials lower observed melting points. Use DSC to confirm phase transitions .

- Isotopic Labeling : Deuterated analogs (e.g., CD₂CN in 3,4-dimethoxyphenylacetonitrile-2,2-d₂) may exhibit shifted thermal properties .

What computational methods are suitable for predicting the electronic effects of substituents in this compound?

Q. Advanced Research Focus

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets model electron density distribution, highlighting iodine’s σ-hole interactions and nitrile polarization.

- Molecular Dynamics : Simulate solvent interactions (e.g., acetonitrile vs. DMSO) to optimize reaction conditions for solubility .

- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., C-I⋯O hydrogen bonds) in crystalline states .

How can this compound serve as a precursor for bioactive molecules?

Q. Basic Research Focus

- Nitrile Conversion : Hydrolysis to carboxylic acids (e.g., 3,4-dimethoxybenzeneacetic acid) enables peptide coupling or esterification for drug candidates .

- Iodine Replacement : Pd-catalyzed cyanation or fluorination generates analogs for structure-activity relationship (SAR) studies in kinase inhibitors .

Q. Advanced Application :

What are best practices for documenting analytical data to meet academic standards?

Q. Methodological Guidance

- Reproducibility : Report NMR solvent, IR resolution (cm⁻¹), and MS ionization mode. For example, state “¹H NMR (400 MHz, CDCl₃)” .

- Data Archiving : Deposit raw spectra in repositories like Zenodo with DOI links.

- Error Analysis : Include confidence intervals for melting points (±1°C) and yields (±3%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.